molecular formula C6H7ClN4O B13986061 n-(4-Amino-6-chloropyrimidin-5-yl)acetamide CAS No. 3137-57-3

n-(4-Amino-6-chloropyrimidin-5-yl)acetamide

Cat. No.: B13986061
CAS No.: 3137-57-3
M. Wt: 186.60 g/mol
InChI Key: MYGKUDLIEGDEAG-UHFFFAOYSA-N
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Description

N-(4-Amino-6-chloropyrimidin-5-yl)acetamide ( 3137-57-3) is a high-purity pyrimidine derivative with the molecular formula C6H7ClN4O and a molecular weight of 186.60 g/mol . This compound features a chloropyrimidine core structure, a key scaffold in medicinal chemistry and drug discovery for creating targeted therapeutic agents. Pyrimidine derivatives, particularly 4-aminopyrimidines, are of substantial interest to researchers due to their versatile biological activities and ability to form hydrogen bonds with various biomolecules . Specifically, substituted 4,6-diaminopyrimidines have been identified as capable of blocking the epidermal growth factor receptor (EGFR), making them promising candidates for investigation in areas such as lung cancer treatment . The presence of both amino and chloro functional groups on the pyrimidine ring makes this compound a valuable and versatile building block for further chemical synthesis. It is commonly used in nucleophilic aromatic substitution reactions, including Pd-catalyzed cross-couplings, to introduce more complex amine moieties, a process critical for the development of novel enzyme inhibitors and other biologically active molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

3137-57-3

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

N-(4-amino-6-chloropyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H7ClN4O/c1-3(12)11-4-5(7)9-2-10-6(4)8/h2H,1H3,(H,11,12)(H2,8,9,10)

InChI Key

MYGKUDLIEGDEAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CN=C1Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(4-Amino-6-chloropyrimidin-5-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from 4,6-dichloropyrimidine derivatives.
  • Selective substitution of chlorine at the 4-position by an amino group.
  • Subsequent acetylation at the amino group to form the acetamide moiety.

This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring and controlled acetylation techniques.

Stepwise Preparation Procedures

Synthesis of 4-Amino-6-chloropyrimidine Intermediate

A key intermediate is 4-amino-6-chloropyrimidine, which can be synthesized by selective ammonolysis of 4,6-dichloropyrimidine under controlled conditions.

  • Reaction Conditions:

    • React 4,6-dichloropyrimidine with ammonia or amine compounds containing at least one free hydrogen atom.
    • Use a molar ratio of 4,6-dichloropyrimidine to ammonia of approximately 1:2 to 1:8.
    • Conduct the reaction in aqueous medium at 30–60 °C under atmospheric pressure.
    • Reaction time is adjusted to ensure residual 4,6-dichloropyrimidine is ≤0.1% by area percentage in HPLC analysis.
  • Outcomes:

    • High yield (~91.3%) of 4-amino-6-chloropyrimidine.
    • Purity exceeding 99.5% with low impurities (~0.45%).

This method is environmentally friendly, cost-effective, and suitable for industrial scale production due to mild conditions and high selectivity.

Acetylation to Form this compound

The amino group at position 4 is acetylated to form the acetamide derivative.

  • Acetylating Agents:

    • Acetyl chloride.
    • Acetic anhydride.
  • Reaction Conditions:

    • Acetylation can be done in the presence of a suitable base (e.g., sodium hydride, potassium carbonate).
    • Solvents such as N,N-dimethylformamide (DMF) or other polar aprotic solvents are used.
    • Temperature ranges from 0 °C to 70 °C.
    • Reaction times vary from several hours to overnight (e.g., 23 hours reported in some experiments).
  • Example Procedure:

    • 4-Amino-6-chloropyrimidine is dissolved in DMF.
    • Sodium hydride is added at 0 °C.
    • Acetyl chloride or acetic anhydride is added dropwise.
    • The reaction mixture is stirred at elevated temperature (up to 70 °C) for extended periods.
    • After completion, the mixture is quenched, extracted, and purified to yield the acetamide product.

Alternative Synthetic Routes and Catalytic Methods

  • Palladium-Catalyzed Coupling:

    • Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride facilitate substitution reactions on pyrimidine rings.
    • Microwave irradiation at 125 °C for short times (~20 minutes) has been reported to improve yields in related pyrimidine amination reactions.
    • Sodium carbonate is commonly used as a base in these reactions.
  • Microwave-Assisted Synthesis:

    • Microwave heating accelerates reactions, reducing time and improving yields.
    • Suitable for coupling 6-chloropyrimidin-4-amine with various amines or boronic acids to introduce functional groups before acetylation.

Data Tables Summarizing Preparation Conditions and Yields

Step Reactants Conditions Yield (%) Notes
1 4,6-Dichloropyrimidine + Ammonia 30–60 °C, aqueous, atmospheric pressure, 2–8 eq NH3 91.3 High purity 4-amino-6-chloropyrimidine obtained; industrially scalable
2 4-Amino-6-chloropyrimidine + Acetyl chloride or acetic anhydride + Base (e.g., NaH) 0–70 °C, DMF solvent, 12–24 h 70–80 (typical) Acetylation to form acetamide; base presence improves selectivity
Alternative 6-Chloropyrimidin-4-amine + Boronic acid + Pd catalyst + Na2CO3 125 °C, microwave, 20 min ~51 Used for functionalization prior to acetylation; microwave shortens reaction time

Analysis of Preparation Methods

  • Selectivity: The ammonolysis step selectively replaces the chlorine at the 4-position with an amino group, leaving the 6-chloro substituent intact, which is crucial for subsequent acetylation.

  • Reaction Efficiency: The use of mild conditions and aqueous ammonia allows for high yields and purity, minimizing side reactions.

  • Acetylation Step: The choice of acetylating agent and base affects yield and purity. Acetic anhydride or acetyl chloride in the presence of sodium hydride or carbonate bases in polar aprotic solvents is effective.

  • Scalability: The described methods, especially the ammonolysis and acetylation under mild conditions, are amenable to industrial scale-up due to their simplicity and environmental friendliness.

  • Alternative Catalytic Methods: Palladium-catalyzed coupling and microwave-assisted syntheses provide routes to diversify substitution patterns on the pyrimidine ring before acetamide formation, useful for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: n-(4-Amino-6-chloropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

n-(4-Amino-6-chloropyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-(4-Amino-6-chloropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate

  • Structure: Differs by hydroxyl groups at positions 4 and 6 instead of chlorine and amino groups.
  • Properties : Exhibits antifungal, antibacterial, and antitumor activities due to hydrogen-bonding networks formed by hydroxyl groups, enhancing solubility and receptor binding .
  • Key Difference: The absence of chlorine reduces electrophilicity, limiting its utility in cross-coupling reactions compared to N-(4-Amino-6-chloropyrimidin-5-yl)acetamide .

N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

  • Structure: Contains a cyano group at position 5 and a methylsulfanyl group at position 4.
  • Properties: The methylsulfanyl group increases lipophilicity, improving membrane permeability. The cyano group enhances intermolecular interactions in crystal packing .
  • Key Difference : The pyridine core (vs. pyrimidine) alters aromaticity and electronic distribution, affecting reactivity in synthetic applications .
Pharmacological Activity Comparisons

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
  • Key Difference: The pyridazinone core provides distinct receptor-binding profiles compared to pyrimidine derivatives, highlighting the importance of heterocyclic ring systems in modulating biological activity .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structure : Benzothiazole core with trifluoromethyl and phenyl groups.
  • Activity: Demonstrates enhanced metabolic stability due to the trifluoromethyl group, a feature absent in this compound .
  • Key Difference : The benzothiazole system offers greater rigidity, which may improve target selectivity but reduces synthetic flexibility .
Impact of Substituent Position and Electronic Effects
  • Meta-Substitution Effects: Studies on N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides reveal that electron-withdrawing groups (e.g., Cl, NO2) at meta positions significantly alter crystal packing and lattice constants . For this compound, the chlorine atom at position 6 similarly stabilizes the crystal structure while enhancing reactivity.
  • Amino Group Influence: The amino group at position 4 in this compound facilitates hydrogen bonding, a feature shared with N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide but absent in non-amino-substituted analogues like pyridazinone derivatives .

Biological Activity

N-(4-Amino-6-chloropyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and viral infections. This article provides a detailed overview of its biological activity, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring that is substituted with an amino group and a chlorine atom, along with an acetamide functional group. Its molecular formula is C5H6ClN5O\text{C}_5\text{H}_6\text{Cl}\text{N}_5\text{O}, indicating the presence of key functional groups that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored across various studies, focusing on its potential as an antiviral and anticancer agent. The compound exhibits several mechanisms of action:

  • Antiviral Activity : Studies have indicated that derivatives of chloropyrimidine, including this compound, can inhibit viral replication. For instance, research has highlighted its effectiveness against herpes simplex virus type 1 (HSV-1) and influenza A virus, demonstrating moderate antiviral properties .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit specific cancer cell lines. In particular, it has shown promise as a FLT3 inhibitor in acute myeloid leukemia (AML) models, where it was tested against various FLT3-driven cell lines .

Synthesis Methods

Several synthesis pathways have been reported for this compound. Common methods include:

  • Substitution Reactions : Utilizing chlorinated pyrimidines as starting materials, the amino group can be introduced through nucleophilic substitution.
  • Coupling Reactions : The acetamide moiety can be added via coupling reactions under controlled conditions to ensure high yields and purity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes the biological activities of selected related compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-6-chloropyrimidinePyrimidine ring with amino and chloro groupsAntiviral and anticancer properties
2-Amino-4-chloro-pyrimidineSimilar structure but different substitutionEnzyme inhibition
5-Amino-2-chloropyrimidineDifferent position of amino groupAntimicrobial properties
4-Amino-pyrimidineLacks chlorine substitutionGeneral enzyme inhibitor

This compound stands out due to its specific combination of functional groups that may enhance selectivity and potency against particular biological targets compared to other similar compounds .

Case Study 1: Antiviral Efficacy Against HSV-1

In vitro studies assessed the efficacy of this compound against HSV-1. The compound demonstrated a concentration-dependent reduction in cytopathic effects in Vero E6 cells, indicating its potential as an antiviral agent. The IC50 values were recorded alongside cytotoxicity assessments to determine selectivity indexes .

Case Study 2: FLT3 Inhibition in AML Models

The compound was evaluated in cell-based assays using FLT3-driven Ba/F3 cells and MV4–11 cells. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its utility as a therapeutic scaffold for targeting FLT3 mutations associated with AML .

Q & A

Basic: What are the common synthetic routes for N-(4-Amino-6-chloropyrimidin-5-yl)acetamide, and what factors influence reaction yields?

Answer:
The synthesis of This compound typically involves multi-step reactions starting with pyrimidine precursors. For example, 6-aminouracil can react with chloroacetyl chloride in the presence of anhydrous potassium carbonate under ambient conditions to form chloroacetamide intermediates, which are further functionalized . Key factors affecting yields include:

  • Reagent stoichiometry : Excess chloroacetyl chloride improves acylation efficiency but may require careful quenching to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup minimizes impurities.
  • Reaction time : Extended stirring (e.g., 24 hours) ensures complete conversion but risks decomposition in acidic or humid conditions.
    Low overall yields (2–5%) in multi-step syntheses, as seen in related pyrimidine acetamides, often arise from purification losses and unstable intermediates .

Basic: How is the structural integrity of this compound confirmed in synthetic chemistry research?

Answer:
Structural confirmation relies on complementary analytical techniques:

  • 1H NMR spectroscopy : Protons on the pyrimidine ring and acetamide group are resolved at δ 7.69 (s, pyrimidine-H) and δ 9.91 (s, NH), with coupling constants (e.g., J = 7.6 Hz for aromatic protons) verifying substituent positions .
  • X-ray crystallography : Single-crystal studies provide bond lengths (e.g., C–N = 1.34 Å) and angles to validate the planar pyrimidine-acetamide conformation. High-resolution data (R factor < 0.05) ensure precision .
  • LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]+) confirm molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced: How can researchers address low overall yields in multi-step syntheses of pyrimidine-based acetamides?

Answer:
Strategies to optimize yields include:

  • Intermediate stabilization : Protecting groups (e.g., tert-butoxycarbonyl) for amino or hydroxyl functionalities reduce side reactions during halogenation or acylation steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation) improve selectivity in coupling reactions.
  • Flow chemistry : Continuous processing minimizes exposure of sensitive intermediates to degrading conditions (e.g., moisture, oxygen) .
    For example, replacing batch reactions with flow systems in analogous acetamide syntheses increased yields by 15–20% .

Advanced: What analytical strategies resolve contradictions in NMR spectral data of substituted pyrimidine acetamides across different studies?

Answer:
Discrepancies in NMR data (e.g., δ shifts for NH or pyrimidine protons) arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift NH protons by 0.3–0.5 ppm due to hydrogen bonding.
  • Tautomeric equilibria : Pyrimidine rings may exhibit keto-enol tautomerism, altering peak splitting patterns. Variable-temperature NMR (e.g., 25°C vs. 60°C) can stabilize dominant tautomers .
  • Impurity interference : Trace solvents (e.g., residual DMF) or byproducts (e.g., unreacted 6-aminouracil) may overlap with target signals. High-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities .

Advanced: What considerations are critical in designing bioactivity studies for this compound derivatives?

Answer:
Key considerations include:

  • Structural analogs : Derivatives with substituents at the 4-amino or 6-chloro positions (e.g., methyl or fluorine groups) are prioritized for structure-activity relationship (SAR) studies to assess electronic and steric effects .
  • Assay specificity : Enzyme inhibition assays (e.g., kinase targets) require controls to differentiate direct binding from nonspecific interactions.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) evaluates susceptibility to oxidative degradation, guiding further derivatization for improved pharmacokinetics .
    For example, replacing chlorine with a trifluoromethyl group in related acetamides enhanced metabolic stability by 40% in vitro .

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